(2R)-2-[(2R)-2-Aminobutanamido]butanamide
Description
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1 |
InChI Key |
GOEVIAYIADFCTD-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N[C@H](CC)C(=O)N)N |
Canonical SMILES |
CCC(C(=O)NC(CC)C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 2r 2 Aminobutanamido Butanamide
Asymmetric Synthesis Strategies for Dipeptide Bond Formation
The crucial step in synthesizing (2R)-2-[(2R)-2-Aminobutanamido]butanamide is the creation of the amide bond between two chiral (R)-2-aminobutanamide units. This process must be highly stereocontrolled to prevent the formation of the diastereomeric (S,R) or (R,S) forms and to avoid racemization at either chiral center.
Chiral Resolution and Enantiomeric Enrichment Techniques for Constituent Amino Amides
Before coupling, obtaining enantiomerically pure starting materials is paramount. Chiral resolution and enantiomeric enrichment are processes designed to separate a racemic mixture of chiral molecules into their individual enantiomers.
One of the most established methods is diastereomeric salt formation , where a racemic mixture of an amine is reacted with a chiral resolving agent, such as tartaric acid. wikipedia.org This reaction creates a pair of diastereomeric salts with different physical properties, most notably solubility, allowing one to be selectively crystallized and separated. wikipedia.orggoogle.com The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
More advanced techniques include Dynamic Kinetic Resolution (DKR) , which can theoretically convert 100% of a racemic mixture into a single desired enantiomer. Enzymatic DKR has been successfully applied to amino acid amides. This process uses a stereoselective enzyme, such as D-aminopeptidase (DAP), which acts on only one enantiomer, in combination with a racemase that continuously interconverts the unreacted enantiomer back into the racemic mixture. This allows the enzyme to eventually process the entire starting material into the desired chiral product. nih.gov
A novel approach to enantioenrichment involves the use of chiral sugars to mediate the synthesis of amino amides from aminonitriles. creation.com This method functions as a chemical DKR, where a chiral sugar forms intermediates with both enantiomers of the aminonitrile at different rates. This kinetic difference leads to the buildup of one enantiomer of the resulting aminoamide, achieving significant enantiomeric excess over time. acs.orgcreation.com Physical processes, such as partial sublimation of nearly racemic amino acid samples, have also been shown to achieve significant enantioenrichment under specific conditions. researchgate.net
| Technique | Principle | Key Features | Reference |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent (e.g., tartaric acid) to form separable diastereomeric salts. | Classical, widely used method; relies on differential solubility. | wikipedia.orggoogle.com |
| Enzymatic Dynamic Kinetic Resolution (DKR) | A stereoselective enzyme modifies one enantiomer while a racemase interconverts the other. | High theoretical yield (up to 100%); environmentally benign. | nih.gov |
| Sugar-Mediated Kinetic Resolution | A chiral sugar catalyst selectively channels aminonitrile enantiomers toward a single amino amide enantiomer. | Prebiotically plausible; achieves enantioenrichment from racemic precursors. | creation.comacs.org |
| Partial Sublimation | Physical separation based on potential differences in sublimation rates of enantiomers or racemic compounds. | Solvent-free physical process; applicable under astrophysically relevant conditions. | researchgate.net |
Diastereoselective Peptide Coupling Approaches
Peptide coupling involves the activation of the carboxylic acid group of one amino acid (or its derivative) to facilitate nucleophilic attack by the amino group of another. bachem.com When coupling two chiral precursors, such as a protected (R)-2-aminobutanoic acid with (R)-2-aminobutanamide, the reaction must proceed without racemization to yield the desired (R,R) diastereomer exclusively.
The choice of coupling reagent is critical. Modern reagents are designed to be highly efficient and suppress side reactions, particularly racemization. bachem.com These are broadly categorized into carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). bachem.comrsc.org These reagents convert the carboxylic acid into a reactive intermediate, such as an active ester, which then readily reacts with the amine. bachem.com The addition of additives like Hydroxybenzotriazole (HOBt) is often necessary to prevent racemization and improve coupling efficiency. nih.govresearchgate.net For instance, some catalytic systems for peptide bond formation may not induce diastereoselectivity on their own but can retain chirality when used in conjunction with an additive like HOBT. nih.gov
The inherent diastereoselectivity of a coupling reaction can be influenced by the specific protecting groups and substrates involved, but often the selectivity is low without an external chiral influence. researchgate.net Therefore, the primary goal of standard coupling approaches is the prevention of epimerization at the chiral centers of the reactants.
Application of Chiral Catalysis in Butanamide Dipeptide Construction
To actively control the stereochemical outcome of the peptide bond formation, chiral catalysts can be employed. These catalysts create a chiral environment that favors the formation of one diastereomer over the other.
Organocatalysis utilizing small, metal-free organic molecules has emerged as a powerful tool in asymmetric synthesis. mdpi.com Short peptides themselves can act as effective asymmetric catalysts. nih.gov Catalysts designed with specific structural motifs, such as β-turns, can create well-defined chiral pockets that bind the substrates in a specific orientation, facilitating the desired stereoselective transformation. mdpi.com
Metal-based catalysis offers another robust strategy. In this approach, a metal center (e.g., Copper, Titanium, Zirconium) is coordinated with a chiral ligand, often derived from amino acids or peptides. mdpi.com This chiral metal complex then orchestrates the coupling reaction. For example, a chiral Ti-peptide complex can effectively deliver a nucleophile to one face of an imine substrate, controlling the stereochemistry of the newly formed C-C or C-N bond. mdpi.com Such systems can be adapted for peptide bond formation, where the chiral catalyst directs the approach of the two amino amide precursors to ensure the formation of the (R,R) linkage.
Synthesis of Chiral α-Aminobutanamide Precursors
The successful synthesis of the target dipeptide relies on the availability of high-purity (R)-2-aminobutanamide. This section covers its enantioselective preparation and the chemical modifications required for synthesis.
Enantioselective Preparation of (R)-2-Aminobutanamide
Several routes exist for producing the enantiomerically pure (R)-isomer of 2-aminobutanamide.
A common industrial method involves the chemical synthesis of racemic 2-aminobutanamide, followed by chiral resolution . A typical synthesis starts with the ammonification of 2-bromobutyric acid methyl ester to produce DL-2-aminobutanamide. google.com The subsequent resolution is achieved by reacting the racemic amide with a chiral acid, such as L-tartaric acid. This forms two diastereomeric salts, and the salt of (S)-2-aminobutanamide with L-tartaric acid can be selectively crystallized from a solvent like methanol, leaving the desired (R)-isomer enriched in the solution. google.com
Asymmetric synthesis provides a more direct route that avoids discarding half of the material. One powerful strategy involves the use of a chiral auxiliary . For example, an Evans' oxazolidinone auxiliary can be acylated with a butanoyl group. The chiral auxiliary then directs the stereoselective introduction of an amino group (or a precursor like an azide) at the α-position, leading to the formation of the desired (R)-configured product with high diastereoselectivity. researchgate.net Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid derivative.
Another approach is to start from a chiral precursor, such as (S)-2-aminobutyric acid, which can be converted to the desired (S)-2-aminobutanamide through esterification and subsequent amidation, avoiding a resolution step entirely. google.com While this example yields the S-enantiomer, the same principle applies if starting with (R)-2-aminobutyric acid.
Derivatization and Protection Group Chemistry in Amino Amide Synthesis
To prevent unwanted side reactions during peptide coupling, the reactive functional groups of the amino amide precursors must be temporarily masked with protecting groups . wikipedia.org The N-terminus of the amine is the primary site for protection.
The two most widely used α-amino protecting groups in peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.org
Boc group: This group is stable to bases but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).
Fmoc group: This group is stable to acids but is removed by treatment with a mild base, such as piperidine.
Protection of the amino group of one molecule of (R)-2-aminobutanamide with a suitable group (e.g., Boc).
Activation of the carboxyl group of a second molecule of N-protected (R)-2-aminobutanoic acid.
Coupling of the activated acid with the free amine of the first (R)-2-aminobutanamide molecule.
Removal of the protecting group (deprotection) to yield the final dipeptide.
Transient protection using silylating reagents has also been explored for one-pot peptide synthesis, which can reduce the number of discrete protection and deprotection steps. researchgate.net
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | C(O)OC(CH₃)₃ | Acidic (e.g., TFA) | wikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C(O)OCH₂-Fluorenyl | Basic (e.g., Piperidine) | wikipedia.org |
Solid-Phase and Solution-Phase Peptide Synthesis Adaptations for Dipeptide Formation
The formation of the dipeptide this compound can be effectively achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). creative-peptides.com Each approach offers distinct advantages and requires specific adaptations for the efficient synthesis of this short peptide.
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support or resin. nih.govbachem.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.comluxembourg-bio.com For the synthesis of this compound, the process would typically begin by anchoring the C-terminal (2R)-2-aminobutanoic acid to a suitable resin. wikipedia.org The Nα-protecting group, commonly a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, is then removed. wikipedia.org The second (2R)-2-aminobutanoic acid, with its N-terminus protected and its carboxyl group activated by a coupling reagent, is then introduced to form the peptide bond. luxembourg-bio.com The cycle of deprotection and coupling is the core of this method. units.it Finally, the completed dipeptide is cleaved from the resin using a strong acid. thermofisher.com
Solution-Phase Peptide Synthesis (LPPS) , the classical method for peptide synthesis, involves carrying out the reactions in a homogeneous solution. creative-peptides.comthermofisher.com While it can be more time-consuming due to the need for purification of intermediates after each step, it is often preferred for large-scale synthesis of short peptides. creative-peptides.comthermofisher.com In this approach, the two (2R)-2-aminobutanoic acid derivatives, with appropriate protecting groups, are coupled in a suitable solvent. The choice of solvent is critical to ensure the solubility of all reactants and facilitate the reaction. researchgate.net After the coupling reaction, the product is isolated and purified, often through crystallization or chromatography, before proceeding with any further deprotection steps. nih.gov
The selection between SPPS and LPPS depends on the desired scale, purity requirements, and available resources.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
|---|---|---|
| Principle | Peptide chain is assembled on an insoluble resin support. nih.gov | All reactions are carried out in a homogeneous solution. creative-peptides.com |
| Purification | Simple filtration and washing after each step to remove excess reagents. luxembourg-bio.com | Requires purification (e.g., crystallization, chromatography) of intermediates after each step. |
| Reagent Use | Excess reagents are used to drive reactions to completion. luxembourg-bio.comwikipedia.org | Reagents are used in near-stoichiometric amounts. |
| Scalability | Well-suited for lab-scale and automated synthesis. libretexts.org Large-scale can be challenging. | Generally more suitable for large-scale industrial production. thermofisher.com |
| Monitoring | Reaction progress can be monitored by techniques like Fmoc quantification. luxembourg-bio.com | Reaction progress is monitored by standard analytical techniques like TLC or HPLC. |
| Yield | High overall yields are achievable due to the use of excess reagents. wikipedia.org | Yields can be lower due to losses during intermediate purification steps. |
Process Optimization and Reaction Kinetics in Stereocontrolled Amidation
Achieving high yield and, most importantly, high stereochemical purity in the synthesis of this compound requires a deep understanding of the reaction mechanism and the influence of various process parameters. nih.gov
The formation of the peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, eliminating a molecule of water. libretexts.orgwikipedia.org The direct reaction is thermodynamically unfavorable and kinetically slow, necessitating the "activation" of the carboxyl group. nih.gov
The general mechanism involves the following key steps:
Carboxyl Group Activation: The carboxylic acid of the N-protected (2R)-2-aminobutanoic acid is converted into a more reactive species. This is typically done using coupling reagents such as carbodiimides (e.g., DCC, EDCI) often in combination with additives like HOBt or Oxyma to form an activated ester. acs.org These additives also help to suppress side reactions and reduce the risk of racemization.
Nucleophilic Attack: The free amino group of the C-terminal (2R)-2-aminobutanamide (either resin-bound in SPPS or as a protected ester in LPPS) acts as a nucleophile, attacking the activated carbonyl carbon. khanacademy.org This forms a tetrahedral intermediate.
Proton Transfer and Leaving Group Departure: The tetrahedral intermediate collapses, leading to the formation of the new amide (peptide) bond and the departure of the leaving group (e.g., a urea (B33335) derivative in the case of carbodiimide (B86325) reagents). wikipedia.org
Computational studies, such as those using Density Functional Theory (DFT), have shown that solvent molecules can assist in the reaction by facilitating the necessary proton transfers through a six-membered transition state, thereby lowering the activation energy barrier. nih.gov
The success of the synthesis hinges on the careful control of several reaction parameters that influence both the rate of the reaction and the prevalence of side reactions, particularly racemization at the chiral center of the activated amino acid. nih.govgyrosproteintechnologies.com
Key parameters include:
Coupling Reagents and Additives: The choice of coupling reagent is critical. Modern uronium/aminium-based reagents like HATU, HBTU, and COMU are highly efficient and fast, which can minimize racemization by reducing the lifetime of the activated species. creative-peptides.comheinkel.com Additives like HOBt or Oxyma are essential for suppressing the formation of undesirable by-products and preserving stereochemical integrity. acs.org
Solvent: The solvent must solubilize all reactants. In SPPS, solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common as they also promote the necessary swelling of the resin support. bachem.com In LPPS, a wider range of aprotic solvents can be used. The polarity of the solvent can influence reaction rates and the stability of intermediates. biotage.com
Temperature: Higher temperatures generally increase the reaction rate but can also significantly increase the rate of racemization and other side reactions. uzh.ch Therefore, amidation reactions are often carried out at or below room temperature to maintain stereochemical purity. For difficult couplings, a slight increase in temperature might be necessary, but this requires careful optimization. nih.gov
Base: In many coupling protocols, a tertiary amine base (e.g., DIPEA, NMM) is added to neutralize protonated species and maintain a neutral pH. However, the choice and concentration of the base can be critical, as excessive basicity can promote racemization of the activated amino acid. mdpi.com
Reaction Time: Sufficient time must be allowed for the reaction to go to completion to maximize the chemical yield. biotage.com Incomplete reactions lead to deletion sequences in SPPS. gyrosproteintechnologies.com However, prolonged reaction times can also increase the risk of side reactions. biotage.com Reaction progress should be monitored to determine the optimal time.
| Parameter | Effect on Chemical Yield | Effect on Stereochemical Purity | Optimization Strategy |
|---|---|---|---|
| Temperature | Increases with temperature up to a point, then may decrease due to side reactions. biotage.com | Decreases significantly with increasing temperature due to higher racemization rates. uzh.ch | Maintain low temperatures (e.g., 0°C to 25°C). Use higher temperatures only for known difficult couplings with careful monitoring. |
| Coupling Reagent | Highly efficient reagents (e.g., HATU, COMU) lead to higher yields and faster reactions. heinkel.com | Fast-acting reagents reduce the lifetime of the activated species, minimizing racemization. creative-peptides.com | Select modern, highly efficient phosphonium or aminium/uronium salt reagents. |
| Solvent | Optimal choice ensures solubility of all reactants, maximizing reaction rate and yield. researchgate.net | Polar aprotic solvents (DMF, NMP) are generally preferred as they stabilize charged intermediates without interfering with the reaction. | Use high-purity, anhydrous peptide synthesis-grade solvents. |
| Base | Required for neutralizing acids formed during the reaction, preventing reaction stalling. | Excess or overly strong bases can significantly increase the rate of racemization. mdpi.com | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine in stoichiometric amounts. |
| Concentration | Higher concentrations can increase the reaction rate according to kinetic principles. researchgate.net | High concentrations on a solid support can sometimes lead to aggregation, which can hinder subsequent reactions. uzh.ch | Optimize reactant concentrations to balance reaction rate against potential solubility or aggregation issues. |
Comprehensive Spectroscopic and Chromatographic Characterization of 2r 2 2r 2 Aminobutanamido Butanamide
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the definitive confirmation of the molecular structure, including its stereochemical configuration and conformation. These techniques provide detailed insights into the atomic connectivity, molecular formula, and functional group composition of (2R)-2-[(2R)-2-Aminobutanamido]butanamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of the atoms and to provide information about the stereochemistry of the two chiral centers.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.
Illustrative ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (CH-NH₂) | 3.5 - 3.7 | t | 6.5 |
| H-2' (CH-NH) | 4.2 - 4.4 | q | 7.0 |
| H-3, H-3' (CH₂) | 1.6 - 1.8 | m | - |
| H-4, H-4' (CH₃) | 0.9 - 1.1 | t | 7.5 |
| NH₂ | 1.5 - 2.5 | br s | - |
| NH (amide) | 7.8 - 8.2 | d | 8.0 |
Note: This is an illustrative data table based on typical chemical shifts for similar peptide structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are particularly indicative of the amide bond formation.
Illustrative ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CONH₂) | 175 - 178 |
| C-1' (CONH) | 172 - 175 |
| C-2 (CH-NH₂) | 55 - 60 |
| C-2' (CH-NH) | 58 - 63 |
| C-3, C-3' (CH₂) | 25 - 30 |
Note: This is an illustrative data table. Actual values can be influenced by experimental parameters.
High-Resolution Mass Spectrometry (HRMS) is a key technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound, HRMS provides the high-accuracy mass measurement required to confirm its molecular formula (C₈H₁₇N₃O₂).
Molecular Formula Confirmation:
Calculated Monoisotopic Mass: 187.1321 g/mol
Observed Mass: Typically within a few parts per million (ppm) of the calculated mass.
Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern is characteristic of the peptide structure and can be used for structural confirmation. Common fragmentation pathways for peptides include the cleavage of the amide bond, leading to the formation of b and y ions.
Illustrative Fragmentation Data for [M+H]⁺:
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 170.12 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the N-terminal amino group |
| 115.08 | y₁ ion | Cleavage of the amide bond |
Note: This table presents plausible fragmentation patterns for this dipeptide amide.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and alkyl groups. The positions and shapes of the N-H and C=O stretching bands can also provide information about hydrogen bonding interactions. nih.gov
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3300 - 3500 (two bands) |
| N-H (amide) | Stretching | 3200 - 3400 |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C=O (amide I) | Stretching | 1630 - 1680 |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular hydrogen bonding.
Advanced Chromatographic Methods for Purity and Stereoisomer Discrimination
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of stereoisomers. For this compound, which has two chiral centers, there are four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). A chiral HPLC method can be developed to separate these diastereomers and enantiomers.
The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based and crown ether-based CSPs are commonly used for the separation of amino acid and peptide derivatives. researchgate.netasianpubs.orgresearchgate.net
Typical Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (e.g., CROWNPAK® CR(+)) |
| Mobile Phase | A mixture of an acidic aqueous solution and an organic modifier (e.g., perchloric acid solution and methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a low wavelength (e.g., 200-210 nm) |
| Column Temperature | Controlled, often sub-ambient (e.g., 15-25 °C) |
The development of a successful chiral HPLC method allows for the determination of the stereoisomeric purity of this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dipeptide amides like this compound, derivatization is necessary to convert the non-volatile compound into a more volatile derivative suitable for GC analysis. sigmaaldrich.com
Common derivatization strategies for amino acids and peptides involve the esterification of carboxylic acid groups and the acylation or silylation of amino and amide groups. mdpi.comnih.gov For example, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed. sigmaaldrich.com
Once derivatized, the resulting volatile compound can be separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. Chiral GC columns can also be used to separate the derivatized stereoisomers.
General GC Derivatization and Analysis Workflow:
Derivatization: Reaction of the sample with a suitable derivatizing agent (e.g., an acylating or silylating agent) under controlled conditions.
Injection: Introduction of the derivatized sample into the GC system.
Separation: Separation of the volatile derivatives on a capillary GC column (chiral or achiral).
Detection: Detection of the separated components, typically using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The use of GC for the analysis of this compound is less direct than HPLC due to the need for derivatization, but it can provide complementary information on purity and stereoisomeric composition.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is a powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, for chiral molecules, X-ray diffraction analysis of a suitable crystal can establish the absolute configuration of all stereocenters.
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystallographic analysis of closely related small molecules, such as aminobutanamide derivatives, provides a clear precedent for the type of detailed structural information that can be obtained. For instance, the crystal structure of (R)-2-aminobutanamide hydrochloride has been elucidated, offering insights into the solid-state behavior of such chiral building blocks.
The determination of the crystal structure of a compound like this compound would involve several key steps. Initially, a high-quality single crystal of the compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of reflections at specific angles, is meticulously recorded. The intensities and positions of these reflections are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined.
A critical aspect of the crystallographic analysis of a chiral compound is the determination of its absolute configuration. The (2R,2R) configuration of the title compound is presumed based on its synthesis from starting materials of known chirality. However, X-ray diffraction can provide direct experimental confirmation. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms when the wavelength of the X-ray is near an absorption edge of one of the atoms. The refinement of the Flack parameter is a common method used to confidently assign the absolute stereochemistry. A value of the Flack parameter close to zero for a given enantiomeric model confirms that the model is correct.
The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The presence of primary amine and amide functional groups provides multiple hydrogen bond donors and acceptors. These interactions would likely lead to the formation of an extensive three-dimensional network, dictating the packing of the molecules in the crystal lattice. The specific details of this hydrogen-bonding network, including the bond distances and angles, would be revealed by the X-ray diffraction study.
For illustrative purposes, the crystallographic data for the related compound, (R)-2-aminobutanamide hydrochloride, is presented in the table below. This data showcases the level of detail that would be expected from a similar analysis of this compound.
| Parameter | (R)-2-Aminobutanamide Hydrochloride |
| Chemical Formula | C₄H₁₁ClN₂O |
| Formula Weight | 138.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9699(1) |
| b (Å) | 7.5867(2) |
| c (Å) | 17.3719(4) |
| V (ų) | 655.01(3) |
| Z | 4 |
| Temperature (K) | 200 |
Computational Chemistry and Theoretical Investigations of 2r 2 2r 2 Aminobutanamido Butanamide
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic properties of molecules. nih.gov These methods can determine ground state geometries, charge distributions, and the energies of different molecular conformations.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Charge Distribution
There are no specific studies reporting DFT calculations for (2R)-2-[(2R)-2-Aminobutanamido]butanamide. Such a study would theoretically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. The resulting data would provide bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electron density would reveal the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its reactivity.
Ab Initio Methods for Accurate Conformational Energies and Intermolecular Interactions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate energies for different conformers of this compound. nih.gov This would be essential for understanding the molecule's flexibility and the energetic barriers between different spatial arrangements. These methods are also well-suited for studying intermolecular interactions, which would be important for predicting how the molecule behaves in a condensed phase or interacts with other molecules. However, no such specific data has been published for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of a molecule's flexibility and the different shapes it can adopt.
Exploration of Conformational Space in Solution and Gas Phase
MD simulations of this compound in different environments, such as in a vacuum (gas phase) or in a solvent like water, would reveal the range of conformations the molecule can access. This is critical for understanding its behavior in different chemical and biological contexts. At present, there is no published research detailing such simulations for this specific dipeptide amide.
Analysis of Torsional Angles and Backbone Flexibility
A key aspect of molecular flexibility, particularly in peptide-like structures, is the rotation around single bonds, which is described by torsional or dihedral angles. expasy.orgproteinstructures.comcutm.ac.in For this compound, an analysis of the key backbone torsional angles over time in an MD simulation would quantify its flexibility. This kind of detailed analysis is currently absent from the scientific literature for this compound.
Prediction of Spectroscopic Parameters and Chromatographic Retention Behavior
Computational methods can also predict various analytical properties of a molecule, such as its spectroscopic signatures and how it will behave in a chromatographic separation.
There are no specific computational predictions for the spectroscopic parameters (e.g., NMR, IR spectra) of this compound. Theoretical calculations could predict the chemical shifts in NMR spectroscopy or the vibrational frequencies in IR spectroscopy, which would be invaluable for its identification and characterization. researchgate.net
Similarly, while general methods exist for predicting the retention time of peptides and small molecules in liquid chromatography using Quantitative Structure-Retention Relationships (QSRR), these have not been specifically applied to this compound. nih.govnih.govresearchgate.net Such a study would involve calculating various molecular descriptors and correlating them with experimentally determined retention times to build a predictive model.
Reaction Mechanism Elucidation for Synthetic Pathways via Computational Modeling
Computational modeling provides a powerful lens through which the intricate mechanisms of chemical reactions can be elucidated at a molecular level. While direct computational studies specifically targeting the synthetic pathways of this compound are not extensively available in public literature, a substantial body of research on analogous dipeptide systems offers significant insights. By examining theoretical investigations into the formation of similar peptide bonds, particularly those involving small, non-polar amino acids like alanine (B10760859), a plausible mechanistic framework for the synthesis of this compound can be constructed. These computational approaches, primarily employing Density Functional Theory (DFT) and ab initio methods, allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby clarifying the thermodynamic and kinetic viability of various reaction pathways.
The synthesis of a dipeptide such as this compound from two molecules of (2R)-2-aminobutanoic acid is fundamentally a condensation reaction. This process involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, with the elimination of a water molecule. Computational studies on analogous systems have explored the mechanistic details of this seemingly straightforward reaction, revealing a multi-step process.
A commonly investigated pathway is the concerted reaction mechanism. In this model, the bond-forming and bond-breaking events occur in a coordinated fashion through a single transition state. For the formation of a dipeptide from two amino acids, this would involve the nucleophilic attack of the nitrogen atom of the amino group of one molecule onto the carbonyl carbon of the carboxylic acid group of the second molecule. iastate.edu Simultaneously, proton transfers occur to facilitate the departure of a water molecule.
Computational models of dipeptide formation, for instance between two alanine molecules, have been used to calculate the energetics of such pathways. jmolekul.com These studies help in understanding the energy barriers that must be overcome for the reaction to proceed. The transition state is a high-energy, transient species where the new N-C bond is partially formed, and the C-O and O-H bonds of the carboxylic acid and an N-H bond of the attacking amine are partially broken.
The table below presents representative activation energy data from ab initio computational studies on the formation of alanine-containing dipeptides, which can serve as an analogue for the synthesis of this compound.
| Modeled Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |
| Ac-Ala-NH2 + Ala -> Ac-Ala-Ala-NH2 | HF-SCF/6-31G | 167.54 |
| Ac-Ala-NH2 + Pro -> Ac-Ala-Pro-NH2 | HF-SCF/6-31G | 161.04 |
| Glycine + Glycine -> Glycylglycine (uncatalyzed) | DFT | ~40 |
Note: The data in this table is derived from computational studies on analogous dipeptide systems and is intended to provide an illustrative example of the energy barriers involved in peptide bond formation. jmolekul.com
These computational findings highlight that the uncatalyzed reaction in the gas phase or in solution generally has a high activation barrier, suggesting that the reaction is kinetically unfavorable without a catalyst. This aligns with experimental observations in synthetic chemistry, where activating agents or catalysts are typically required to facilitate peptide bond formation efficiently.
Furthermore, computational modeling can elucidate the critical role of stereochemistry in the reaction mechanism. For the synthesis of this compound, both reacting amino acids possess the (R) configuration at their chiral centers. Theoretical models can be used to investigate the transition state geometries and energies for the reaction between different stereoisomers. Such studies often reveal that the steric interactions between the side chains of the amino acids play a crucial role in determining the most favorable reaction pathway and the stereochemical outcome of the product. For the formation of the (2R,2'R) diastereomer, the ethyl side chains of the two aminobutanoic acid molecules will adopt a specific orientation in the transition state to minimize steric hindrance, a phenomenon that can be precisely modeled and quantified through computational chemistry.
Academic Research on 2r 2 2r 2 Aminobutanamido Butanamide As a Synthetic Intermediate and Reference Material
Applications in the Synthesis of Related Bioactive Amide and Peptide Analogues
The utility of (2R)-2-[(2R)-2-Aminobutanamido]butanamide in synthetic chemistry is twofold. It is recognized as a process-related impurity in the synthesis of established drugs, and its fundamental dipeptide structure serves as a potential backbone for the creation of new chemical entities.
This compound is identified as a process-related impurity in the manufacturing of Levetiracetam. lgcstandards.com The synthesis of Levetiracetam, the (S)-enantiomer of etiracetam, and its analogue Brivaracetam, often commences with (S)-2-aminobutanamide or its hydrochloride salt. During the synthesis, particularly in steps involving the formation of amide bonds under coupling conditions, the starting (S)-2-aminobutanamide can undergo self-condensation or dimerization. While the target compound of this article is the (2R, 2R)-diastereomer, the formation of such dipeptide impurities is a known phenomenon in peptide and amide synthesis.
For instance, a common route to Levetiracetam involves the reaction of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride. In this step, a molecule of (S)-2-aminobutanamide can act as a nucleophile, attacking the activated carboxyl group of another (S)-2-aminobutanamide molecule, leading to the formation of a dipeptide amide impurity instead of the intended product. The presence of the this compound isomer would arise from syntheses starting with or containing (R)-2-aminobutanamide. The controlled synthesis of this specific dipeptide is therefore essential to create a reference standard for its detection and quantification in the final active pharmaceutical ingredient (API).
The synthesis of Brivaracetam also involves coupling reactions with (S)-2-aminobutanamide, presenting similar opportunities for the formation of dipeptide impurities. researchgate.netresearcher.lifenih.govrsc.org The structural similarity between the starting materials and the resulting dipeptide underscores the importance of having access to well-characterized samples of this compound to monitor and control the purity of these APIs.
Dipeptide amides like this compound represent a valuable scaffold for the development of new chemical entities in medicinal chemistry. numberanalytics.com A scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds with potential therapeutic activities. The properties of this dipeptide make it an attractive starting point for drug discovery. nih.govnih.gov
Key features of this compound as a potential scaffold include:
Defined Stereochemistry: The fixed (2R, 2R) configuration provides a rigid three-dimensional structure, which is crucial for specific interactions with biological targets like enzymes or receptors. numberanalytics.com
Functional Groups for Derivatization: The molecule possesses a primary amine (-NH2) and amide bonds. The terminal amine group is a key nucleophile that can be readily modified through reactions like acylation, alkylation, or arylation to introduce diverse substituents. The amide bonds, while generally stable, can also be chemically modified.
Peptidomimetic Potential: As a dipeptide, it can be used to design peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and oral bioavailability.
Researchers can utilize this scaffold to synthesize libraries of novel compounds for screening against various diseases. google.comresearchgate.net For example, by attaching different aromatic or heterocyclic groups to the terminal amine, new molecules could be designed to target specific protein-protein interactions or enzyme active sites.
| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Acylation | Terminal Amine (-NH2) | Acid chlorides, Anhydrides | N-acylated dipeptide |
| Sulfonylation | Terminal Amine (-NH2) | Sulfonyl chlorides | N-sulfonylated dipeptide |
| Reductive Amination | Terminal Amine (-NH2) | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | N-alkylated dipeptide |
| Peptide Coupling | Terminal Amine (-NH2) | Protected amino acids, Coupling agents (e.g., DCC, HOBt) | Tripeptide or larger peptide analogue |
Development and Validation of Reference Standards for Analytical Chemistry
The availability of high-purity this compound as a characterized reference standard is indispensable for the pharmaceutical industry. lgcstandards.com Reference standards are critical for the development, validation, and routine application of analytical methods used to ensure the quality and safety of drug products.
In pharmaceutical manufacturing, any process-related impurity that may be present in the final drug product must be identified, quantified, and controlled within strict limits defined by regulatory agencies. This compound is classified as such an impurity in relation to Levetiracetam. lgcstandards.com
A certified reference standard of this impurity is used to:
Develop Method Specificity: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm that the method can distinguish the impurity from the main API and other potential impurities or degradation products. This is often achieved by chromatographing the impurity individually and then in a spiked sample containing the API. jpionline.org
Determine Retention Time: The reference standard establishes the exact time at which the impurity elutes from the chromatography column under specific method conditions, allowing for its unambiguous identification in test samples.
Establish Linearity and Range: A calibration curve is generated by preparing a series of solutions with known concentrations of the reference standard. This curve is used to demonstrate that the analytical method provides a response that is directly proportional to the concentration of the impurity over a specified range.
Determine Limits of Detection (LOD) and Quantitation (LOQ): The reference standard is used to establish the lowest concentration of the impurity that can be reliably detected (LOD) and accurately quantified (LOQ) by the analytical method. researchgate.net
Once an analytical method has been fully validated using the reference standard, it is implemented in quality control (QC) laboratories for routine testing of raw materials, in-process samples, and final drug products. The reference standard for this compound is used as a quantitative standard to accurately measure the concentration of this specific impurity in each batch of API.
This process ensures that every batch of the drug meets the predefined specifications for purity before it is released for patient use. The availability of this reference material is therefore a prerequisite for compliant manufacturing and regulatory approval of the associated pharmaceutical products.
Chemical Transformations and Degradation Studies (Non-Biological Context)
Understanding the chemical stability of pharmaceutical impurities is a key part of drug development. Forced degradation studies are conducted to identify likely degradation products and demonstrate the stability-indicating power of analytical methods. researcher.lifetandfonline.com While specific degradation studies on isolated this compound are not widely published, its degradation pathways can be inferred from its chemical structure and from forced degradation studies performed on the parent drug, Levetiracetam. researchgate.netjpionline.org
The primary points of chemical instability in the molecule are the two amide bonds. Under various stress conditions, the following transformations are plausible:
Acid/Base Hydrolysis: In the presence of strong acids or bases, the amide bonds are susceptible to hydrolysis. This would break the dipeptide into its constituent amino acid derivative, (R)-2-aminobutanamide, and subsequently into (R)-2-aminobutyric acid upon further hydrolysis of the primary amide.
Oxidative Degradation: Strong oxidizing agents could potentially target the primary amine group or the carbon atoms adjacent to the amide carbonyls, leading to a variety of oxidized products.
Thermal Degradation: At elevated temperatures, complex degradation pathways can be initiated, potentially involving isomerization, dimerization, or fragmentation of the molecule. nih.gov The primary degradation would likely still involve amide bond cleavage.
| Stress Condition | Susceptible Moiety | Predicted Primary Degradation Product(s) |
|---|---|---|
| Acid Hydrolysis (e.g., HCl, heat) | Peptide Amide Bond | (R)-2-Aminobutanamide |
| Base Hydrolysis (e.g., NaOH, heat) | Peptide and Primary Amide Bonds | (R)-2-Aminobutanamide, (R)-2-Aminobutyric acid |
| Oxidation (e.g., H2O2) | Primary Amine, Alpha-Carbons | Various oxidized derivatives, deamination products |
| Thermal Stress (High Temperature) | Amide Bonds | (R)-2-Aminobutanamide, fragmentation products |
These studies are crucial for understanding which impurities might form if a drug product is stored under improper conditions and for ensuring that the analytical methods used for quality control can detect these potential new degradants.
Hydrolytic Stability of Amide Bonds under Varied Chemical Conditions
The amide bond, the defining linkage in peptides and proteins, exhibits significant stability due to resonance delocalization, which imparts a partial double bond character to the C-N bond. nih.gov However, this bond is susceptible to hydrolytic cleavage under various chemical conditions, a process influenced primarily by pH and temperature. The non-enzymatic hydrolysis of the amide bond in dipeptides like this compound is a slow process under physiological conditions but can be accelerated significantly under acidic or basic catalysis.
The rate of amide bond hydrolysis is markedly dependent on pH. nih.govresearchgate.net Both acidic and alkaline conditions promote cleavage, with the bond being most stable in the neutral pH range. researchgate.net The mechanisms of hydrolysis differ depending on the pH. In acidic media, the carbonyl oxygen of the amide bond is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently breaks down to yield the constituent amino acids. rsc.org
Temperature is another critical factor governing the rate of hydrolytic cleavage. The rate of hydrolysis increases exponentially with rising temperature. nih.govnih.gov The cleavage temperature for peptide bonds is typically reported to be in the range of 150 °C to 230 °C. researchgate.net Studies on dipeptide hydrolysis have quantified this relationship by determining the activation energy (Ea), which is lower under high pressure compared to steam pressure. nih.gov This indicates that at lower temperatures (below 200-220°C), hydrolysis is faster at higher pressures. nih.gov The enthalpy of hydrolysis for a peptide bond is relatively low, making the reaction's thermodynamics sensitive to temperature changes and the specific amino acid residues involved. nih.gov
Interactive Data Table: pH Influence on Amide Bond Cleavage Mechanisms
| pH Condition | Dominant Cleavage Pathway | Key Mechanistic Feature |
| Acidic (e.g., pH < 5) | Scission and Backbiting | Protonation of the carbonyl oxygen enhances electrophilicity. rsc.org |
| Neutral (e.g., pH 5-9) | Backbiting (Intramolecular Aminolysis) | Nucleophilic attack by the N-terminal amine to form a cyclic intermediate. researchgate.netrsc.org |
| Alkaline (e.g., pH > 9) | Scission (Direct Hydrolysis) | Direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. researchgate.neturegina.ca |
Regioselective and Stereoselective Functionalization Studies
A prominent strategy for achieving regioselectivity is the use of directing groups. acs.orgrsc.org These are chemical moieties temporarily attached to the molecule that guide a catalyst (often a transition metal like palladium) to a specific C-H bond. acs.orgrsc.org This approach enables the functionalization of otherwise unreactive C-H bonds at positions beta, gamma, or even delta to the directing group. rsc.org For a dipeptide, a directing group attached to the N-terminus can facilitate the selective modification of the side chains of the amino acid residues. rsc.orgnih.gov For instance, peptides themselves can act as internal directing groups, with the amide bonds coordinating to a palladium catalyst to promote the functionalization of nearby C-H bonds. nih.gov
Stereoselectivity is crucial when modifying chiral molecules like this compound to ensure that the desired diastereomer is produced. Chiral auxiliaries, such as N-tert-butanesulfinamide, are widely used to control the stereochemical outcome of reactions. nih.gov When attached to an imine, this auxiliary directs the nucleophilic addition to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov Subsequent removal of the auxiliary provides the desired enantiomerically enriched amino compound. nih.gov Such methods have been successfully applied to synthesize various amino ketone derivatives. nih.gov
The development of photocatalytic methods has also provided new avenues for the late-stage functionalization of peptides. nih.gov These reactions often proceed under mild conditions and can exhibit high chemoselectivity, for example, by targeting specific amino acid residues like tryptophan for C2-alkylation without affecting other functional groups in the peptide. nih.gov These advanced synthetic strategies are essential for creating novel peptide derivatives and peptidomimetics with tailored properties for various applications.
Enzymatic and in Vitro Biochemical Interaction Studies of 2r 2 2r 2 Aminobutanamido Butanamide
Substrate Recognition and Kinetic Characterization by Amidase and Peptidase Enzymes (in vitro)
No published studies were identified that detail the recognition of (2R)-2-[(2R)-2-Aminobutanamido]butanamide as a substrate by amidase or peptidase enzymes. Consequently, kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), which would define the affinity of these enzymes for the compound and their efficiency in catalyzing its hydrolysis, are unknown.
Competitive Binding and Inhibition Studies in Model Biochemical Systems
There is no available research on the potential of this compound to act as a competitive inhibitor in any model biochemical systems. Studies that would determine its inhibition constant (K_i) against specific enzymes are not present in the scientific literature.
Elucidation of Molecular Recognition Mechanisms with Isolated Biological Macromolecules
Information regarding the specific molecular interactions between this compound and biological macromolecules is not available. Research employing techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate the binding modes and recognition mechanisms has not been published.
Investigation of Stereospecificity in Enzyme-Catalyzed Reactions Involving Butanamide Dipeptides
While the stereospecificity of enzymes is a fundamental concept in biochemistry, no studies were found that specifically investigate the stereospecific interactions of enzymes with this compound or compare its enzymatic processing to its other stereoisomers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-[(2R)-2-Aminobutanamido]butanamide to ensure stereochemical integrity?
- Methodological Answer : Use enantioselective synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, to preserve the (R)-configuration at both stereocenters. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled to minimize racemization. Post-synthesis, validate stereochemistry via circular dichroism (CD) spectroscopy or chiral HPLC .
- Key Considerations : Monitor reaction intermediates using -NMR to track stereochemical fidelity at each step.
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and -/-NMR for structural elucidation. Purity can be assessed via reverse-phase HPLC with UV detection (≥95% purity threshold recommended for biological assays) .
- Advanced Tip : X-ray crystallography may resolve absolute configuration if single crystals are obtainable.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor binding affinity (e.g., GABA or NMDA receptors) using radioligand displacement assays. Pair with functional assays (e.g., patch-clamp electrophysiology) to assess ion channel modulation. Use HEK293 cells expressing human receptor subtypes for translational relevance .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (pH, temperature) or cell line differences. Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for thermodynamic parameters). Reference theoretical frameworks (e.g., receptor allostery models) to contextualize discrepancies .
- Example : If GABA affinity varies, test the compound’s pH-dependent protonation state via molecular dynamics simulations.
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine in silico docking (e.g., AutoDock Vina) with site-directed mutagenesis of candidate binding pockets. Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding thermodynamics. For in vivo relevance, employ CRISPR-Cas9 knockdown models of target receptors .
Q. How can researchers integrate this compound into a broader theoretical framework for neuropharmacology?
- Methodological Answer : Map its interactions onto established pathways (e.g., glutamatergic or GABAergic signaling) using systems biology tools (Cytoscape, STRING). Conduct pathway enrichment analysis of transcriptomic data from treated neuronal cultures to identify downstream effects .
Critical Research Gaps and Future Directions
- Unresolved Challenge : Limited data on blood-brain barrier (BBB) permeability. Address this using MDCK-MDR1 monolayers or in silico BBB prediction tools (e.g., SwissADME).
- Theoretical Expansion : Explore its potential as a scaffold for designing peptidomimetics targeting neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
